

A Comparative Guide to Spectroscopic Studies of Substituted Imidazole Complexes

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Compound of Interest

Compound Name: 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of substituted imidazole complexes, which are of significant interest in medicinal chemistry and materials science.^{[1][2]} The unique electronic and structural characteristics of these compounds, readily explored through various spectroscopic techniques, make them versatile candidates for applications ranging from anticancer agents to fluorescent sensors.^{[1][3]} This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows and mechanisms to support further research and development.

Data Presentation: A Spectroscopic Comparison

The following tables summarize characteristic spectroscopic data for various substituted imidazole complexes, offering a quantitative comparison of their electronic and vibrational properties.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) for Selected Imidazole Derivatives

Compound/ Complex Type	v(N-H)	v(C-H) aromatic	v(C=N) Imidazole	v(M-N)	Reference
2,4,5-Triarylimidazole	3437	3053	1681	N/A	[4]
2-(Furan-2-yl)-1H-imidazole	~3400 (broad)	~3100	~1620	N/A	[5]
Thio-propargylated Imidazole	N/A	718-746 (ppm, ¹ H NMR)	126-141 (ppm, ¹³ C NMR)	N/A	[6]
Co(II) Methacrylate Imidazole	3310-3132	3110-2928	1584-1545	420	[7]
Azo-Dye Imidazole Complex	~3437 (broad)	3085	1615	N/A	[8]

Note: Data for Thio-propargylated Imidazole is from NMR spectra as reported in the source.

Table 2: ¹H NMR Chemical Shift Data (δ , ppm) for Imidazole Protons in Different Environments

Compound/ Complex	Solvent	H-2	H-4	H-5	Reference
Imidazole (Free Ligand)	DMF	~7.4	~6.9	~6.9	
trans- [Co(DH) ₂ (Im) (Cl)]	DMF	7.8	7.3	6.9	[9]
5-Nitroso-1H- imidazole (Predicted)	DMSO-d6	7.8 - 8.2	7.0 - 7.5	N/A	[10]
Imidazole- 1,2,3-triazole Hybrid	CDCl ₃	N/A	8.04 (triazole CH)	N/A	[6]

Note: Chemical shifts are highly dependent on the solvent, metal center, and substituents.[9]

Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) for Imidazole Carbons

Compound/ Complex	Solvent	C-2	C-4	C-5	Reference
Imidazole (Free Ligand)	DMF	138	127	122	
trans- [Co(DH) ₂ (Im) (Cl)]	DMF	Downfield Shift	Downfield Shift	Downfield Shift	
5-Nitroso-1H- imidazole (Predicted)	DMSO-d6	135 - 145	115 - 125	145 - 155	[10]
Thio- propargylated Imidazole	CDCl ₃	Aromatic region (126- 141)	Aromatic region (126- 141)	Aromatic region (126- 141)	[6]

Table 4: UV-Visible and Fluorescence Spectroscopic Data

Compound/ Complex	Solvent	λ_{abs} (nm)	λ_{em} (nm)	Key Finding	Reference
Cinnamic Imidazole Derivative	Methanol	~300	Weak	Aggregation- Induced Emission (AIEE) in solid state.	[11]
--INVALID- LINK--2	Ethanol- Water	Not specified	~400 (Quenched by Fe^{3+})	Acts as a fluorescent sensor for Fe^{3+} ions.	[3]
Cd-MOF with TIPA ligand	Solid State	276 (Excitation)	~400	Fluorescence is completely quenched by Nitrobenzene (NB).	[12]
Imidazole- ZnO Nanocomposi- te	Not specified	Enhanced Absorption	Red-shifted Emission	Electron transfer from excited imidazole to ZnO conduction band.	[13]
Pd(AMI)Cl ₂ Complex	Not specified	~370	N/A	Characteristic absorption peaks for metal complexes.	[14]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific complex and instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify functional groups within the imidazole complex through their characteristic vibrational frequencies.[10]
- Apparatus: FTIR Spectrometer, agate mortar and pestle, KBr pellet press.[10]
- Methodology (KBr Pellet Method):
 - A small amount of the dried sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar.[10]
 - The fine, homogeneous powder is transferred to a pellet press.
 - Pressure is applied to form a thin, transparent pellet.[10]
 - A background spectrum of the empty sample compartment or a pure KBr pellet is collected.
 - The sample pellet is placed in the spectrometer's sample holder and the IR spectrum is acquired, typically over a range of 4000-400 cm^{-1} .[10]
 - Characteristic absorption bands are identified and assigned to corresponding functional group vibrations (e.g., N-H, C=N, M-N).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by analyzing the chemical environment of ^1H and ^{13}C nuclei.[10]
- Apparatus: NMR Spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes.[15]
- Methodology:

- The sample (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]
- A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).[10]
- The solution is transferred to a clean, dry NMR tube.
- The tube is placed in the spectrometer's probe.
- The ^1H NMR spectrum is acquired, setting appropriate parameters for spectral width and number of scans.[10]
- The ^{13}C NMR spectrum is then acquired, which typically requires a larger number of scans due to the lower natural abundance of the ^{13}C isotope.[10]
- Advanced 2D NMR techniques like HSQC may be used for unambiguous assignment of proton and carbon signals.[15]

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the electronic absorption properties of the imidazole complexes, identifying $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions, as well as metal-centered or charge-transfer bands. [10][16]
- Apparatus: UV-Vis Spectrophotometer, quartz cuvettes (1 cm path length).[10]
- Methodology:
 - A stock solution of the sample is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, DMF).[10]
 - A series of dilutions are prepared to determine concentration-dependent behavior.
 - A quartz cuvette is filled with the pure solvent to serve as a blank or reference.[10]
 - The absorbance of each sample solution is measured across a specific wavelength range (e.g., 200-800 nm).

- The wavelength of maximum absorbance (λ_{max}) for each electronic transition is recorded.
[\[10\]](#)

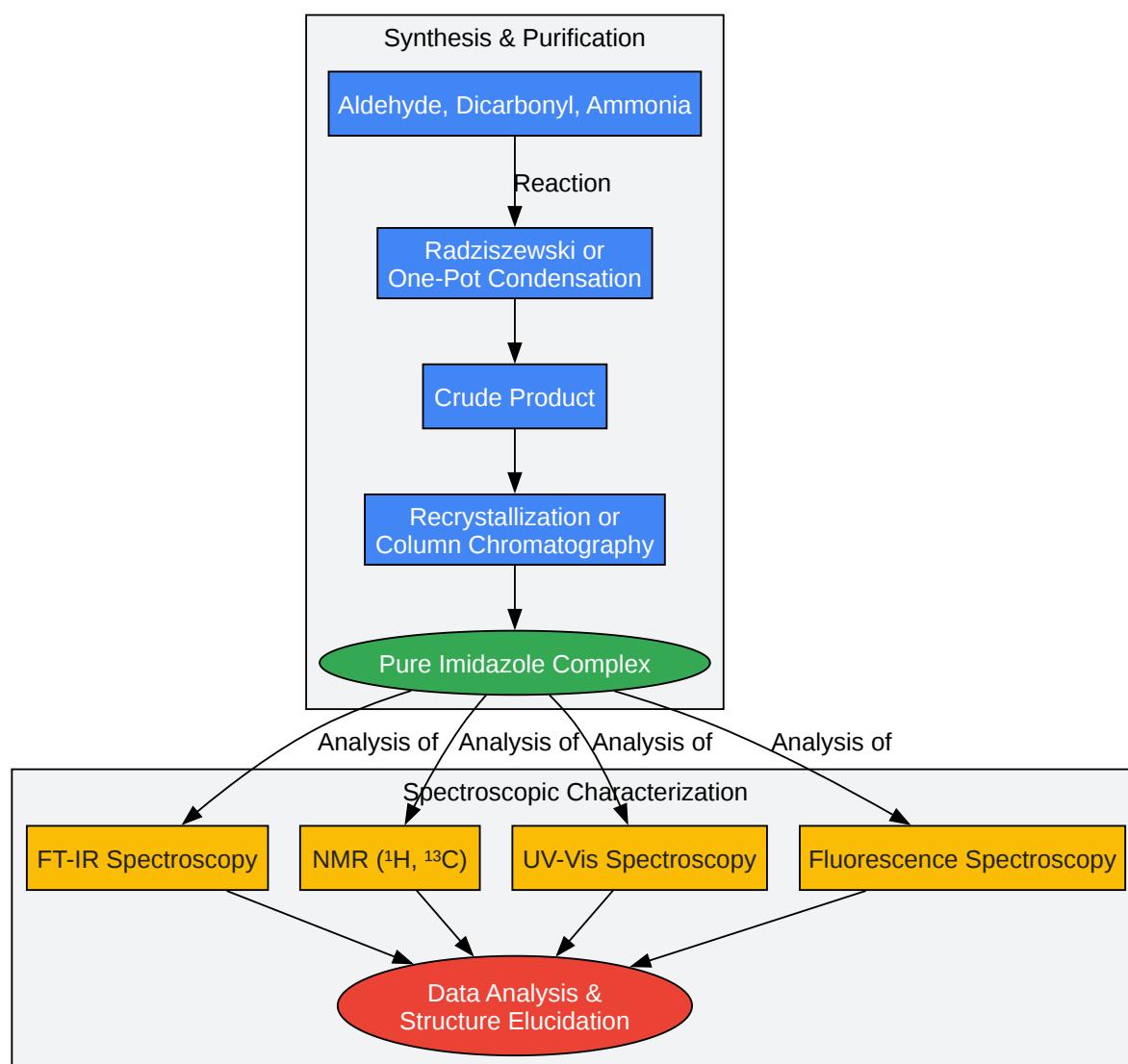
Fluorescence Spectroscopy

- Objective: To investigate the photoluminescent properties of the complexes, including emission spectra and quantum yields.
- Apparatus: Fluorometer/Fluorescence Spectrophotometer, quartz cuvettes.
- Methodology:
 - A dilute solution of the sample is prepared in an appropriate solvent. For solid-state measurements, a powder sample is used.[\[11\]](#)[\[12\]](#)
 - The sample is placed in the fluorometer.
 - The sample is excited at a specific wavelength (often the λ_{max} from UV-Vis absorption).
 - The emission spectrum is recorded over a range of higher wavelengths.
 - For sensing applications, titration experiments can be performed by incrementally adding a target analyte (e.g., metal ions, nitroaromatics) and monitoring the change in fluorescence intensity (quenching or enhancement).[\[12\]](#)

Visualizations: Workflows and Mechanisms

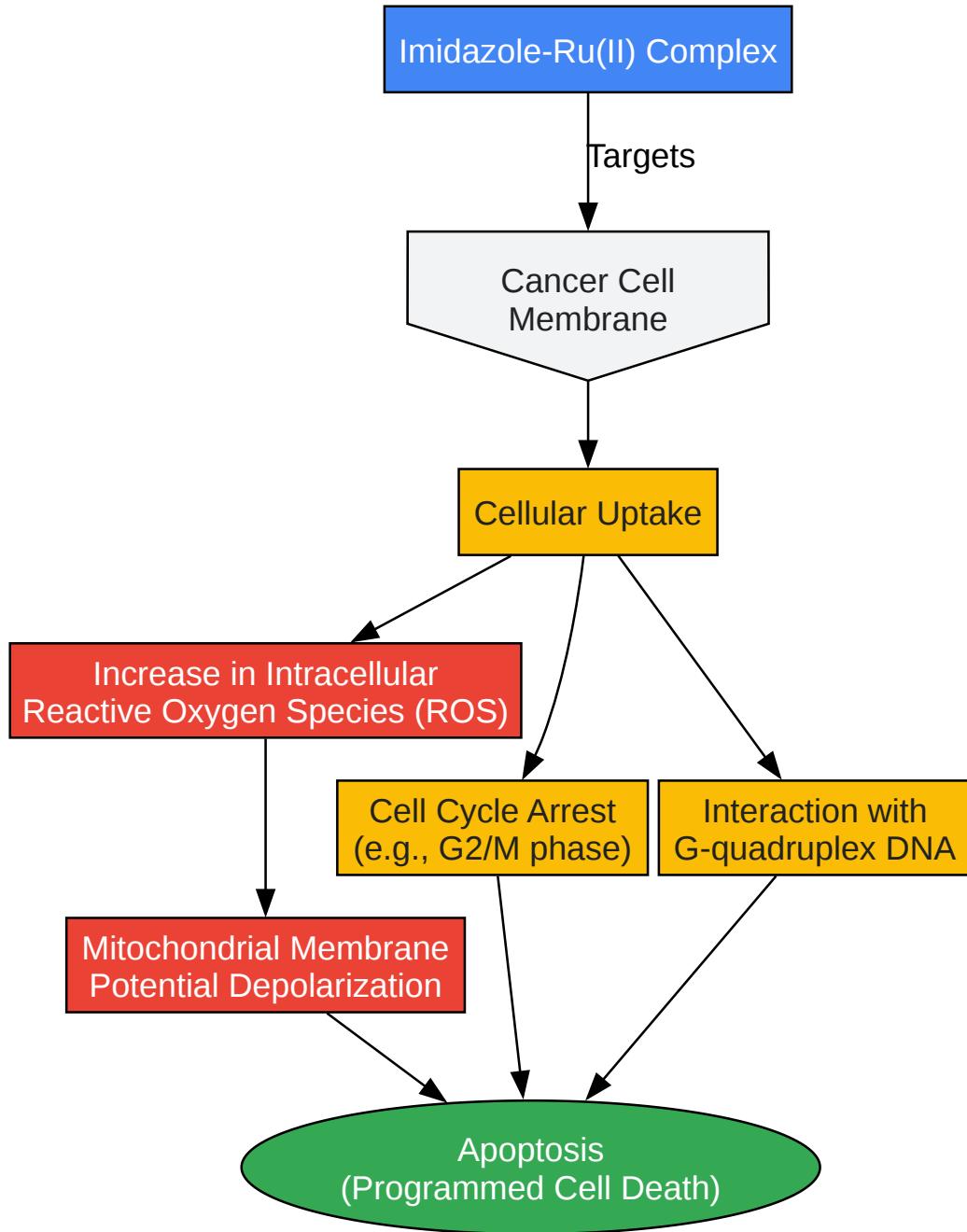
Diagrams generated using Graphviz illustrate common experimental and logical pathways in the study of imidazole complexes.

Experimental Workflow for Synthesis and Characterization of Imidazole Complexes

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Caption: A typical workflow for the synthesis and spectroscopic analysis of substituted imidazole complexes.

Proposed Mechanism of Action for an Anticancer Imidazole-Metal Complex



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Caption: A logical pathway illustrating the potential anticancer mechanism of an imidazole-metal complex.[\[1\]](#)

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